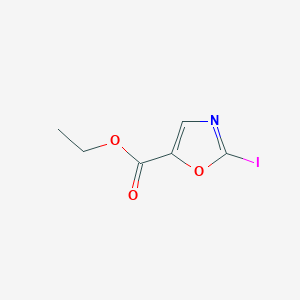

Ethyl 2-iodooxazole-5-carboxylate

Description

Significance of Halogenated Heterocycles in Modern Organic Synthesis

Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are of immense biological and industrial importance. acs.org A vast majority of pharmaceuticals and biologically active agrochemicals feature heterocyclic cores. acs.org The strategic incorporation of halogens—such as fluorine, chlorine, bromine, and iodine—into these structures gives rise to halogenated heterocycles, a class of molecules with enhanced utility. The introduction of a halogen can significantly alter a molecule's reactivity, stability, lipophilicity, and bioactivity. numberanalytics.com This modification is a key strategy in drug discovery, where halogenation can improve a compound's ability to cross cell membranes and interact with biological targets. numberanalytics.comnih.gov

Strategic Role of Halogens in Activating Organic Compounds and Modulating Reactivity

Halogen atoms serve as critical functional groups for modulating the reactivity of organic compounds. tutorchase.com When attached to a molecule, they influence its physical properties, such as increasing polarity, which can lead to higher boiling and melting points. tutorchase.com In the context of chemical reactions, halogens play a multifaceted role.

Their high electronegativity causes them to be electron-withdrawing through induction, which generally deactivates aromatic rings towards electrophilic substitution. masterorganicchemistry.comstackexchange.com However, they can also donate electron density through resonance via their lone pairs. stackexchange.commasterorganicchemistry.com This dual electronic nature is crucial; while they slow down the reaction rate, they direct incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate. masterorganicchemistry.com Furthermore, halogens, particularly iodine, are excellent leaving groups in nucleophilic substitution reactions and can participate in various elimination and cross-coupling reactions, making them invaluable handles for synthetic transformations. tutorchase.com

| Property/Reaction | Role of Halogen |

| Physical Properties | Increases polarity, boiling point, and melting point. tutorchase.com |

| Reactivity | Acts as a leaving group in nucleophilic substitution. tutorchase.com |

| Electrophilic Aromatic Substitution | Deactivating, yet ortho-, para- directing. masterorganicchemistry.com |

| Bioactivity | Enhances lipophilicity, affecting cell membrane permeability. numberanalytics.com |

Oxazole (B20620) Ring Systems as Foundational Heterocyclic Scaffolds

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. nih.gov This structural motif is a foundational scaffold in medicinal chemistry and is prevalent in many natural products. nih.govrsc.org The versatile chemical properties of the oxazole ring allow its derivatives to participate in a wide array of non-covalent interactions, including hydrogen bonding and π–π stacking. rsc.org

Consequently, compounds containing an oxazole core exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.govrsc.org Their importance is underscored by their presence in numerous clinically approved drugs and their continuous exploration in the discovery of new therapeutic agents. nih.gov

| Biological Activity of Oxazole Derivatives |

| Anticancer nih.govrsc.org |

| Anti-inflammatory nih.gov |

| Antibacterial nih.govrsc.org |

| Antiviral nih.govrsc.org |

| Antifungal nih.govrsc.org |

| Anti-tubercular nih.gov |

Historical Trajectories and Contemporary Advancements in Iodinated Oxazole Synthesis

The synthesis of oxazoles has evolved significantly over the years. Classic methods, such as the Robinson-Gabriel cyclocondensation, which involves the dehydration of α-acylamino ketones, have been foundational. nih.gov However, contemporary research has focused on developing more efficient and versatile strategies, particularly for introducing halogens onto the oxazole ring.

Modern advancements frequently employ iodine and hypervalent iodine reagents to mediate the synthesis of iodinated oxazoles. nih.govbohrium.com These methods often benefit from operational simplicity and the use of readily available starting materials. thieme-connect.com For instance, a single-step synthesis of iodinated oxazoles has been developed using a system of I₂, iodosylbenzene, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) with N-propargyl amides as substrates. acs.org Other innovative approaches include the iodine(III)-mediated reaction of ketones with nitriles and iodine-promoted domino oxidative cyclization. nih.govthieme-connect.com These methods represent a significant step forward, providing direct access to functionalized oxazoles that are valuable intermediates in organic synthesis. thieme-connect.com

| Oxazole Synthesis Method | Description |

| Robinson-Gabriel Cyclocondensation | Intramolecular cyclocondensation of α-acylamino ketones using dehydrating agents. nih.gov |

| Iodine(III)-Mediated Synthesis | Direct synthesis from ketones and nitriles using reagents like iodosobenzene (B1197198) and trifluoromethanesulfonic acid. nih.gov |

| Iodine-Mediated Domino Reaction | Oxidative cyclization of acetophenones and benzylamines promoted by molecular iodine. thieme-connect.com |

| Single-Step Iodination | Synthesis from N-propargyl amides using I₂/iodosylbenzene/TMSOTf. acs.org |

The 2-Iodooxazole (B2367723) Moiety within Ethyl 2-Iodooxazole-5-carboxylate: A Unique Synthetic Handle

The compound this compound features two distinct and highly valuable functional groups positioned on the oxazole core: an iodine atom at the 2-position and an ethyl carboxylate group at the 5-position. This specific arrangement makes the molecule an exceptionally versatile synthetic building block.

The 2-iodo group serves as a prime site for modification. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group. This facilitates a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents at the C2 position. This reactivity is analogous to that observed in related chloro-oxazole systems, where the halogen is used as a handle for regiocontrolled functionalization. nih.gov

Concurrently, the ethyl carboxylate group at the C5 position offers another point for chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various decarboxylation or coupling protocols. The presence of these two distinct reactive sites allows for a programmed, regioselective synthesis of complex, polysubstituted oxazoles, making this compound a powerful intermediate for constructing molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEBWNPUCYNPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 2 Iodooxazole 5 Carboxylate

Carbon-Carbon Bond Forming Reactions

The development of new carbon-carbon bonds is a cornerstone of organic synthesis. For ethyl 2-iodooxazole-5-carboxylate, the iodo group serves as an excellent handle for such transformations, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and the 2-iodo position of the oxazole (B20620) is highly susceptible to these reactions. A generalized mechanism for these couplings involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comuwindsor.ca

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and vinyl-aryl bonds due to the stability and low toxicity of the boronic acid and ester reagents. libretexts.orgnih.govresearchgate.net This reaction has been successfully applied to this compound for the synthesis of 2-aryl and 2-heteroaryl oxazole derivatives. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base to activate the boronic acid. nih.govorganic-chemistry.org The choice of base and solvent can be crucial for achieving high yields. nih.govorganic-chemistry.org For instance, potassium fluoride (B91410) is often used as a mild base that is compatible with a wide range of functional groups. nih.gov

Reaction Conditions: The coupling of this compound with various arylboronic acids can be achieved using a palladium catalyst like PdCl₂(dppf) in the presence of a base such as KF. nih.gov The reactions are often carried out in solvents like DMSO/H₂O at elevated temperatures. nih.gov

Research Findings: Studies have shown that a variety of aryl and heteroaryl boronic acids can be coupled with 2-halooxazoles, leading to a diverse range of substituted oxazole products in good to excellent yields. nih.govorganic-chemistry.org The reaction tolerates a range of functional groups on the boronic acid partner, making it a versatile method for creating complex molecular architectures. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

| Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75 |

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgyoutube.com This method provides a powerful alternative for forming C-C bonds, especially when other coupling methods might fail. wikipedia.org The reaction is catalyzed by palladium or nickel complexes and proceeds via a similar catalytic cycle to other cross-coupling reactions. wikipedia.orgyoutube.com Organozinc reagents can be prepared from the corresponding organic halides, making them readily accessible. nih.gov

Reaction Conditions: Negishi couplings are typically performed under inert and anhydrous conditions due to the moisture sensitivity of organozinc reagents. youtube.com A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is commonly used. nih.gov

Research Findings: The Negishi coupling has been shown to be effective for a wide range of substrates, including those with sensitive functional groups like esters and nitriles. nih.gov The reaction can be used to couple alkyl, aryl, and vinyl zinc reagents with aryl halides. researchgate.net The development of new ligands has allowed for these reactions to be carried out under milder conditions and with lower catalyst loadings. nih.gov

Table 2: Examples of Negishi Coupling with this compound

| Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 90 |

| Ethylzinc iodide | Pd(dppf)Cl₂ | DMF | 80 | 78 |

| Vinylzinc bromide | Ni(acac)₂ / Ligand | DMA | 50 | 85 |

| 2-Thienylzinc chloride | Pd₂(dba)₃ / XPhos | NMP | 70 | 82 |

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, which simplifies their handling. nih.gov However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. nih.gov

Reaction Conditions: Stille couplings are typically carried out in non-polar solvents like toluene or THF, often at elevated temperatures. nih.gov The choice of palladium catalyst and ligands can significantly impact the reaction's efficiency. nih.govnih.gov Additives such as cesium fluoride can be used to activate the tin reagent. nih.gov

Research Findings: The Stille reaction is highly versatile, allowing for the coupling of a wide array of organostannanes with aryl halides. nih.gov It is particularly useful for the synthesis of complex molecules and has been applied in the total synthesis of natural products. nih.gov The development of more active catalysts has expanded the scope to include less reactive aryl chlorides and sulfonates. nih.gov

Table 3: Examples of Stille Coupling with this compound

| Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 88 |

| Tributyl(vinyl)stannane | PdCl₂(MeCN)₂ | CuI | DMF | 80 | 91 |

| Trimethyl(2-furyl)stannane | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 100 | 85 |

| Tributyl(ethynyl)stannane | AsPh₃ / Pd₂(dba)₃ | - | Dioxane | 90 | 79 |

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orggold-chemistry.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its mild reaction conditions and broad functional group tolerance. wikipedia.orgwalisongo.ac.id

Reaction Conditions: The reaction is often carried out at room temperature in a solvent like triethylamine, which also serves as the base. walisongo.ac.idbeilstein-journals.org Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with CuI. libretexts.orggold-chemistry.org Copper-free variations of the Sonogashira coupling have also been developed. beilstein-journals.org

Research Findings: Research has demonstrated the successful application of Sonogashira coupling to introduce an ethynyl (B1212043) group at the 2-position of the oxazole ring using this compound. chemrxiv.org This transformation opens up pathways to further functionalize the alkyne moiety, for example, through click chemistry. chemrxiv.org The reaction conditions can be optimized to achieve high yields and selectivity. beilstein-journals.orgchemrxiv.org

Table 4: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 50 | 92 |

| 1-Heptyne | Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Toluene | 80 | 88 |

| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | DIPA | Acetonitrile | 60 | 85 |

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent some of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govnih.gov While traditionally requiring harsh conditions like high temperatures, modern advancements have led to milder and more efficient copper-catalyzed protocols, often employing ligands to facilitate the reaction. mdpi.commdpi.com These reactions are particularly useful for forming biaryl linkages. organic-chemistry.orgnih.gov

Reaction Conditions: Classical Ullmann reactions involve heating an aryl halide with copper powder at high temperatures. organic-chemistry.orgmdpi.com More recent methods utilize copper(I) salts, often in the presence of a ligand such as phenanthroline, and a base in a polar aprotic solvent. mdpi.com

Research Findings: Copper-catalyzed homocoupling of aryl halides can produce symmetrical biaryls. nih.gov While less common than palladium-catalyzed methods for cross-coupling, copper-mediated reactions offer a complementary approach, especially for specific substrate combinations or when palladium catalysis is problematic. nih.govnih.gov The mechanism is believed to involve oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org

Table 5: Example of Copper-Mediated Homocoupling of this compound

| Reactant | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

| This compound | Cu powder | DMF | 150 | Ethyl 2,2'-bioxazole-5,5'-dicarboxylate | 65 |

Direct C-H Functionalization and Arylation of Oxazole-4-carboxylates

While the primary focus of this article is this compound, understanding the general principles of direct C-H functionalization of the oxazole ring is crucial for context. Research on related structures, such as ethyl oxazole-4-carboxylate, has shown that palladium-catalyzed direct arylation is a powerful method for creating C-C bonds. In these cases, functionalization typically occurs at the C2 and C5 positions, which are the most electronically activated sites on the oxazole ring.

The regioselectivity of these reactions can be finely tuned by the choice of catalyst, ligand, and solvent. For instance, in the direct arylation of ethyl oxazole-4-carboxylate, different palladium catalysts and ligands can selectively promote arylation at either the C2 or C5 position.

In the case of this compound, the landscape of reactivity is significantly altered by the presence of the iodo group at the C2 position. This C(sp²)–I bond is the most reactive site for traditional cross-coupling reactions (e.g., Suzuki, Stille, Heck), which generally proceed under milder conditions than C-H activation. Consequently, any attempt at C-H functionalization would need to contend with the preferential reactivity of the C-I bond. The remaining C-H bond on the oxazole ring is at the C4 position. While direct C-H functionalization at this position is less common, it could potentially be achieved through the use of specific directing groups or under conditions that favor this pathway over C-I bond cleavage. However, functionalization via the C2-iodo group remains the predominant and more synthetically useful strategy.

Carbon-Heteroatom Bond Forming Reactions

The C2-iodo moiety is an excellent electrophilic site for a variety of palladium- and copper-catalyzed cross-coupling reactions to form carbon-heteroatom bonds.

The introduction of a nitrogen substituent at the 2-position of the oxazole ring is a valuable transformation, leading to the synthesis of 2-aminooxazole derivatives, which are important pharmacophores. This compound serves as a key precursor for these compounds, such as ethyl 2-aminooxazole-5-carboxylate. researchgate.net This transformation is typically achieved through Buchwald-Hartwig amination or related copper-catalyzed amination reactions. These reactions involve the coupling of the 2-iodooxazole (B2367723) with a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and other nitrogen-containing heterocycles. The choice of catalyst (palladium or copper), ligand, base, and solvent is critical for achieving high yields and accommodating a wide range of functional groups.

Table 1: Representative Conditions for Amination of 2-Halo-oxazoles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent |

| CuI / L-proline | K₂CO₃ | DMSO | 80-110 | Good |

This table represents typical conditions for the amination of aryl halides and may be applicable to this compound.

The C2-iodo group can be readily displaced by oxygen and sulfur nucleophiles to furnish 2-alkoxy and 2-thio-oxazole derivatives.

Alkoxylation: Palladium-catalyzed C-O bond formation is a well-established method for synthesizing aryl ethers from aryl halides. researchgate.netrsc.org These protocols can be applied to this compound to introduce an alkoxy group at the 2-position. The reaction typically employs a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base, with the corresponding alcohol often serving as the reactant and sometimes as the solvent. nih.govnih.govresearchgate.net

Thiolation: The formation of a C-S bond at the 2-position can be achieved through copper-catalyzed cross-coupling reactions with thiols. rsc.org These reactions are generally efficient for coupling aryl iodides with a variety of thiophenols and alkyl thiols. A simple copper(I) salt, such as CuI, is often sufficient to catalyze the reaction, sometimes in the absence of a specialized ligand, proceeding smoothly in polar protic solvents. rsc.org

Table 2: General Conditions for Alkoxylation and Thiolation

| Reaction | Catalyst | Nucleophile | Base | Solvent |

|---|---|---|---|---|

| Alkoxylation | Pd(OAc)₂ / Ligand | Alcohol (R-OH) | NaH, NaOtBu | Dioxane, Toluene |

This table represents general conditions for the coupling of aryl iodides and may be applicable to the title compound.

The introduction of a carbonyl group at the 2-position of the oxazole ring represents a powerful synthetic maneuver, opening pathways to ketones, amides, and carboxylic acid derivatives. Palladium-catalyzed carbonylation of the C2-iodo group is an effective method to achieve this. chemrxiv.org The reaction typically involves treating this compound with carbon monoxide gas in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).

By including a nucleophile in the reaction mixture, various derivatives can be accessed in a single step. For example, using an alcohol leads to the formation of a 2-ester, while using an amine yields a 2-amide. This strategy has been demonstrated in the selective carbonylation of a diiodo-oxazole derivative at the more reactive C2-iodo position. chemrxiv.org

Intramolecular Cyclization Reactions and Rearrangements Involving this compound Scaffolds

The functional groups on the this compound scaffold can be manipulated to participate in intramolecular reactions, leading to the formation of complex fused heterocyclic systems.

While specific examples of halogen-induced cyclizations starting directly from this compound are not widely reported, the principles of such reactions can be considered. This type of cyclization would require the prior installation of a suitable nucleophilic tether, typically on the ester group or by modification of the C4 position. For instance, if a pendant alkene were introduced into the molecule, the iodo group could potentially participate in an intramolecular Heck reaction, leading to a cyclized product.

More broadly, photochemical dearomative cycloadditions of oxazoles with alkenes are known, leading to novel bicyclic scaffolds. acs.orgacs.org An energy-transfer-catalyzed [2π + 2π] cycloaddition between a 2,5-disubstituted oxazole (containing a 5-ester group) and an alkene like octene has been demonstrated to form a 2-oxa-4-azabicyclo[3.2.0]hept-3-ene system. acs.orgacs.org Although not a halogen-induced reaction, this illustrates the potential of the oxazole core within this scaffold to undergo intramolecular ring-forming reactions to generate structural complexity.

Electrophilic Activation and Nucleophilic Capture in Cyclization Pathways

The iodine atom at the C2 position of the oxazole ring significantly influences the molecule's reactivity, particularly in intramolecular cyclization reactions. While specific studies on this compound itself in this context are specialized, the mechanism can be understood through analogous systems where an iodo-heterocycle participates in cyclization. The process generally involves the electrophilic activation of a nearby unsaturated bond (a π-system, such as an alkyne) by the iodine atom.

This activation leads to the formation of a reactive intermediate, which is then susceptible to intramolecular attack by a nucleophile. beilstein-journals.org In related iodo-alkynyl systems, the reaction is initiated by the π-activation of the triple bond by the iodine electrophile, forming an iodonium (B1229267) or vinyl-cation-like intermediate. beilstein-journals.org This intermediate is then "captured" by an internal nucleophile. In molecules containing an ester group, the carbonyl oxygen can serve as the nucleophile. For instance, in the cyclization of certain N-alkyne-substituted esters, the ester's oxygen atom attacks the activated alkyne system in a 6-endo-dig cyclization process. beilstein-journals.org This type of pathway, involving electrophilic activation by iodine followed by nucleophilic capture by an ester oxygen, is a plausible route for constructing fused ring systems from appropriately substituted iodooxazole precursors.

Table 1: Proposed Intermediates in a Hypothetical Iodocyclization Pathway This table illustrates a generalized mechanism based on known iodine-mediated cyclizations.

| Step | Intermediate/State | Description |

| 1 | Starting Material | An iodooxazole derivative with a tethered alkyne functionality. |

| 2 | π-Complex | The iodine atom interacts with the alkyne's π-bond, polarizing it. |

| 3 | Cationic Intermediate | A formal bond forms, creating a vinyl cation or cyclic iodonium ion, rendering the alkyne carbon electrophilic. |

| 4 | Nucleophilic Capture | The ester oxygen atom acts as an intramolecular nucleophile, attacking the electrophilic carbon. beilstein-journals.org |

| 5 | Cyclized Product | A new ring is formed, resulting in a fused heterocyclic system. |

Reactivity Profiles of the Ethyl Ester Functionality

The ethyl ester group at the C5 position is a key functional handle, allowing for a variety of subsequent chemical modifications through standard ester chemistry.

The ethyl ester of the iodooxazole core can be readily converted into other esters or hydrolyzed to the parent carboxylic acid. These reactions are fundamental for modifying the properties of the molecule or for preparing it for further synthetic steps.

Transesterification: The conversion of the ethyl ester to a different alkyl ester can be achieved under mild conditions. For example, in studies on related functionalized oxazoles, the use of cesium fluoride (CsF) in methanol (B129727) (MeOH) has been shown to facilitate transesterification, yielding the corresponding methyl ester. chemrxiv.org This type of transformation is valuable when a different ester group is required for subsequent reactions or for altering the physical properties of the compound.

Hydrolysis: The ethyl ester can be cleaved to form the corresponding carboxylic acid. This is typically accomplished through saponification, using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solvent, followed by acidification. chemrxiv.org The resulting 2-iodooxazole-5-carboxylic acid is a versatile intermediate for amide bond formation and other derivatizations.

Table 2: Representative Reactions of the Ethyl Ester Group

| Reaction | Reagents | Product |

| Transesterification | Cesium Fluoride (CsF) in Methanol (MeOH) chemrxiv.org | Mthis compound |

| Hydrolysis | 1. Sodium Hydroxide (NaOH) 2. Acid (e.g., HCl) | 2-Iodooxazole-5-carboxylic acid |

The ethyl ester functionality serves as a precursor for a range of other functional groups, most notably amides and their derivatives. A common and useful derivatization is the conversion to a carbohydrazide. This reaction is typically performed by treating the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often with heating in a solvent like ethanol. nih.gov

The resulting 2-iodooxazole-5-carbohydrazide is a stable, crystalline solid and a valuable building block in its own right. Hydrazides are key intermediates in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles, making this derivatization a critical step for expanding the chemical space accessible from the parent iodooxazole ester. nih.gov

Table 3: Derivatization of Ethyl Ester to Carbohydrazide

| Reactant | Reagent | Product |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) nih.gov | 2-Iodooxazole-5-carbohydrazide |

Advanced Functionalization Strategies and Synthetic Transformations

Chemo- and Regioselective Functionalization of Polyhalogenated Oxazole (B20620) Systems

The presence of multiple halogen substituents on an oxazole ring, as in di- or trihalogenated oxazoles, presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of these halogens allows for selective functionalization, enabling the stepwise introduction of various substituents. Ethyl 2-iodooxazole-5-carboxylate, bearing a reactive iodine at the C2 position and an ester at C5, serves as a key precursor to such polyhalogenated systems.

Research has demonstrated that the functionalization of oxazole-5-carboxylates can be a complex process. For instance, attempts to introduce a bromine at the C4 position of an ethyl oxazole-5-carboxylate using lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) in a polar solvent system can proceed without affecting the C2 position, highlighting a degree of regioselectivity. mdpi.com Furthermore, a diiodination reaction has been reported, which opens pathways to creating polyhalogenated oxazoles. mdpi.com

The selective functionalization of a polyhalogenated oxazole is dictated by the inherent reactivity differences of the carbon-halogen bonds. Generally, the order of reactivity for halogens in cross-coupling reactions is I > Br > Cl. This differential reactivity is the cornerstone of chemoselective functionalization. For example, in a hypothetical 2-iodo-4-bromo-oxazole-5-carboxylate, a Sonogashira or Suzuki coupling would be expected to occur preferentially at the more reactive C2-iodo position, leaving the C4-bromo position intact for subsequent transformations.

A general method for the regioselective functionalization of the oxazole scaffold has been developed using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) of magnesium and zinc. Successive metalations using TMPMgCl·LiCl or TMPZnCl·LiCl allow for the introduction of electrophiles at specific positions of the oxazole ring, leading to the synthesis of 2,4,5-trisubstituted oxazoles. This approach offers a powerful tool for the controlled elaboration of the oxazole core.

The following table summarizes the general principles of chemo- and regioselectivity in the functionalization of polyhalogenated oxazoles:

| Position on Oxazole Ring | Halogen | Relative Reactivity in Cross-Coupling | Potential Selective Reactions |

| C2 | Iodo | Highest | Sonogashira, Suzuki, Stille, Heck, Buchwald-Hartwig |

| C4 | Bromo | Intermediate | Suzuki, Stille (under more forcing conditions than C2-I) |

| C5 | Chloro | Lowest | Negishi, Kumada (often requires harsh conditions) |

It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a critical role in controlling the chemo- and regioselectivity of these transformations. Careful optimization is often required to achieve the desired outcome.

Tandem, Domino, and Cascade Reactions Utilizing this compound

Tandem, domino, and cascade reactions represent highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. researchgate.net These processes offer significant advantages in terms of atom economy, step economy, and reduction of waste. While many of these reactions are employed for the initial synthesis of the oxazole ring, the principles can be extended to the elaboration of pre-functionalized oxazoles like this compound.

A hypothetical tandem reaction involving this compound could commence with a Sonogashira coupling at the C2-iodo position with a suitably functionalized alkyne. The newly introduced alkyne could then participate in an intramolecular cyclization, triggered by a change in reaction conditions or the addition of a new reagent, to form a fused bicyclic system. The ester at the C5 position could also be envisioned to participate in such a cascade, for example, by acting as an electrophile for an intramolecular nucleophilic attack.

While specific examples of tandem, domino, or cascade reactions starting directly from this compound are not extensively reported in the literature surveyed, the synthesis of oxazoles through such processes is well-documented. For instance, a copper-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes has been developed. acs.org Another example is an acid-promoted multicomponent tandem cyclization to synthesize fully substituted oxazoles. rsc.orgresearchgate.net These examples establish the feasibility of complex transformations involving the oxazole core.

A plausible, albeit hypothetical, domino sequence starting with this compound is outlined below:

| Step | Reaction Type | Reactant | Intermediate |

| 1 | Suzuki Coupling | Arylboronic acid with a pendant nucleophile | 2-Aryl-oxazole-5-carboxylate |

| 2 | Intramolecular Cyclization | - | Fused oxazolo-heterocycle |

In this hypothetical sequence, the initial Suzuki coupling introduces an aryl group at the C2 position. This aryl group is strategically chosen to contain a nucleophilic moiety (e.g., an amino or hydroxyl group) that, under the same or slightly modified reaction conditions, can undergo an intramolecular cyclization onto the ester at the C5 position, thus forming a new heterocyclic ring fused to the oxazole.

Orthogonal Functionalization Approaches for Multisubstituted Oxazoles

Orthogonal functionalization is a synthetic strategy that involves the selective manipulation of two or more functional groups on a molecule, where each functional group can be reacted independently of the others. rsc.org This approach is particularly valuable for the synthesis of complex, multisubstituted molecules, as it allows for the precise and controlled introduction of different substituents at various stages of the synthesis. This compound, with its distinct iodo and ester functionalities, is an ideal substrate for orthogonal functionalization.

The key to an orthogonal strategy lies in the differential reactivity of the functional groups. The C2-iodo group is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. In contrast, the ethyl ester at the C5 position is relatively stable under these conditions but can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to an amide via aminolysis. This difference in reactivity allows for the selective modification of one group while leaving the other intact.

A prime example of this strategy is the development of 2,4-orthogonally-functionalized oxazoles that serve as bidirectional linchpins in synthesis. nih.gov While this example focuses on a 2,4-substitution pattern, the principles are directly applicable to the 2,5-disubstituted system of this compound.

An illustrative orthogonal functionalization sequence for this compound is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Sonogashira Coupling at C2 | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Ethyl 2-alkynyloxazole-5-carboxylate |

| 2 | Ester Hydrolysis at C5 | LiOH, THF/H₂O | 2-Alkynyloxazole-5-carboxylic acid |

| 3 | Amide Coupling at C5 | Amine, coupling agent (e.g., HATU) | 2-Alkynyloxazole-5-carboxamide |

This sequence demonstrates the independent manipulation of the C2 and C5 positions. The Sonogashira coupling selectively modifies the C2 position, and the subsequent hydrolysis and amide coupling transform the C5 ester without affecting the newly installed alkyne. This stepwise approach allows for the introduction of three points of diversity: the alkyne at C2, and the amide functionality at C5, starting from a single precursor.

Strategic Incorporation into Macrocyclic, Oligomeric, and Polycyclic Architectures

The bifunctional nature of this compound makes it a highly valuable building block for the construction of large and complex molecular architectures such as macrocycles, oligomers, and polycyclic systems. The C2-iodo and C5-ester groups provide two reactive handles that can be strategically employed in cyclization and polymerization reactions.

Macrocyclization:

Oxazole-containing macrocycles are found in a number of natural products with significant biological activity. The synthesis of these complex structures often relies on the use of bifunctional building blocks that can be incorporated into a linear precursor and then cyclized. This compound is an ideal candidate for such a strategy. For instance, the ester group can be converted to a carboxylic acid, which can then form an amide bond with an amino group at one end of a linear precursor. The iodo group at the other end of the oxazole can then participate in an intramolecular cross-coupling reaction (e.g., a Suzuki or Stille coupling) with a suitable functional group at the other end of the linear chain to effect macrocyclization.

A general strategy for the incorporation of this compound into a macrocycle is as follows:

Modification of the ester: The ethyl ester is hydrolyzed to a carboxylic acid.

Coupling to a linear precursor: The resulting carboxylic acid is coupled to one end of a linear chain containing two different functional groups for subsequent reactions.

Intramolecular macrocyclization: An intramolecular cross-coupling reaction between the C2-iodo group of the oxazole and a suitable functional group at the other end of the linear chain closes the ring.

Oligomerization and Polymerization:

Similarly, this compound can be used as a monomeric unit for the synthesis of oxazole-containing oligomers and polymers. For example, a difunctional monomer could be prepared where both the C2 and C5 positions are modified to contain reactive groups suitable for polymerization, such as boronic acids and halides for a poly-Suzuki coupling. The resulting oligomers or polymers would have a rigid oxazole unit incorporated into their backbone, which could impart unique photophysical or material properties.

The synthesis of pyridyl-oxazole oligomers has been reported, showcasing the utility of oxazole building blocks in creating extended, conjugated systems. While not directly employing this compound, the synthetic strategies used in these studies could be adapted to incorporate this versatile building block.

Polycyclic Architectures:

The oxazole ring can also serve as a diene in Diels-Alder reactions, providing a route to highly substituted pyridine (B92270) and furan (B31954) derivatives. This reactivity can be exploited in the synthesis of complex polycyclic aromatic compounds. While the electron-withdrawing ester group at C5 might disfavor this reactivity, derivatization of this position could modulate the electronic properties of the oxazole ring to facilitate such cycloadditions.

The following table summarizes the potential applications of this compound in the synthesis of complex architectures:

| Architecture | Synthetic Strategy | Role of this compound |

| Macrocycles | Intramolecular cross-coupling | Bifunctional building block for ring closure |

| Oligomers/Polymers | Step-growth polymerization (e.g., Suzuki polycondensation) | Monomeric unit with two points of connection |

| Polycyclic Systems | Diels-Alder reaction | Diene component for the construction of fused rings |

Applications in Complex Molecule Synthesis

Utilization as a Key Building Block in Natural Product Synthesis

The oxazole (B20620) motif is a common feature in a wide array of marine natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on the use of pre-functionalized building blocks that can be efficiently incorporated into the target structure. Halogenated oxazoles, such as ethyl 2-iodooxazole-5-carboxylate, are particularly useful in this regard due to their ability to participate in carbon-carbon bond-forming reactions.

The total synthesis of the cytotoxic marine macrolide Enigmazole A has been a subject of significant interest in the synthetic community. nih.govacs.orgacs.org It is important to note that while the user's query specified this compound, published synthetic routes for Enigmazole A explicitly utilize its isomer, ethyl 2-iodooxazole-4-carboxylate . bris.ac.uknih.gov In these syntheses, the 2,4-disubstituted oxazole fragment of Enigmazole A was constructed through a Negishi-type coupling reaction. bris.ac.uknih.gov This key step involved the formation of an oxazol-2-ylzinc reagent directly from ethyl 2-iodooxazole-4-carboxylate by zinc insertion, which was then coupled with a vinyl iodide partner. bris.ac.uk This approach highlights the utility of iodo-oxazole carboxylates as crucial precursors for introducing the oxazole core into complex natural products.

While there is no direct evidence in the reviewed literature of this compound being used in the synthesis of Enigmazole A, its structural similarity to the 4-carboxylate isomer suggests its potential applicability in the synthesis of other oxazole-containing marine macrolides. The reactivity of the iodo group at the 2-position would similarly allow for its incorporation into a larger molecular framework via established cross-coupling methodologies.

The development of synthetic routes to natural products also opens avenues for the preparation of analogues with potentially improved biological activities or to probe structure-activity relationships. While specific examples detailing the use of this compound for the synthesis of other natural product analogues are not extensively documented in the available literature, the general importance of oxazole derivatives in biologically active compounds is well-established. researchgate.netresearchgate.net The functional handles present in this compound would, in principle, allow for the systematic modification of a natural product scaffold, leading to a library of related compounds for biological screening.

Construction of Architecturally Intricate Synthetic Intermediates

Beyond natural product synthesis, this compound can serve as a starting material for the construction of more complex, architecturally intricate synthetic intermediates. researchgate.netnih.gov The oxazole ring itself can be a stable core upon which to build larger, three-dimensional structures. The reactivity of the C-I bond allows for the introduction of various organic fragments through reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions would lead to the formation of 2-substituted oxazole-5-carboxylates, which are themselves versatile intermediates for further synthetic manipulations.

The following table summarizes the potential transformations of this compound to form complex intermediates:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | 2-Aryl/vinyl-oxazole-5-carboxylates |

| Stille Coupling | Organostannanes, Pd catalyst | 2-Substituted-oxazole-5-carboxylates |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 2-Alkynyl-oxazole-5-carboxylates |

| Ester Reduction | Reducing agents (e.g., LiAlH4) | (2-Iodooxazol-5-yl)methanol |

| Ester Hydrolysis | Acid or base | 2-Iodooxazole-5-carboxylic acid |

These resulting intermediates can then be used in a variety of subsequent reactions to build molecular complexity.

Development of Diverse Heterocyclic Frameworks for Material and Chemical Research

Heterocyclic compounds are fundamental to many areas of chemical and materials science, finding applications in pharmaceuticals, agrochemicals, and functional materials. ijarsct.co.injmchemsci.com this compound can be envisioned as a valuable scaffold for the creation of novel heterocyclic frameworks. The ability to functionalize both the 2- and 5-positions of the oxazole ring allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties.

For instance, the introduction of conjugated systems at the 2-position via cross-coupling reactions could lead to the development of new chromophores or fluorophores for applications in optical materials. Furthermore, the ester functionality at the 5-position could be used to attach the oxazole core to polymers or other solid supports, creating functionalized materials for catalysis or separation science. While specific applications of this compound in materials science are not yet widely reported, the versatility of the oxazole ring system suggests a promising future in this area of research. lifechemicals.com

Computational and Theoretical Chemistry of Iodinated Oxazoles

Density Functional Theory (DFT) Studies on Ethyl 2-iodooxazole-5-carboxylate

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

A DFT analysis of this compound would reveal the distribution of electrons within the molecule, highlighting the most electron-rich and electron-deficient areas. This is critical for predicting sites susceptible to nucleophilic or electrophilic attack. The iodine atom, being highly electronegative, would significantly influence the electronic landscape, likely drawing electron density and affecting the aromaticity and reactivity of the oxazole (B20620) ring. The ester group at the 5-position would also act as an electron-withdrawing group, further modifying the charge distribution.

Molecular orbital analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these frontier orbitals is key to understanding the molecule's reactivity in various chemical reactions, including pericyclic reactions and nucleophilic/electrophilic substitutions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the iodine atom and the ester group would be expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted oxazole, thereby increasing its reactivity towards nucleophiles.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Predicted Value | Implication |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require specific computational analysis.

Mechanistic Investigations using Advanced Computational Methods

Advanced computational methods can be employed to map out the entire course of a chemical reaction, providing invaluable insights that are often difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic substitution at the C2 position or cross-coupling reactions involving the carbon-iodine bond, computational methods can identify the structure and energy of the transition states. The transition state is the highest energy point along the reaction coordinate and is the bottleneck of the reaction. Analyzing its geometry and electronic structure provides a deep understanding of the factors that control the reaction rate and selectivity.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. From this profile, important kinetic parameters such as the activation energy can be derived, allowing for the theoretical prediction of reaction rates. For instance, a computational study could compare the energy barriers for different Suzuki or Stille coupling reactions at the C2 position, helping to select the most efficient catalytic system.

Predictive Modeling and Virtual Screening for Synthetic Strategy Development

Computational chemistry is increasingly used as a predictive tool in the development of new synthetic strategies.

By creating a virtual library of related iodinated oxazoles with different substituents, computational models can be trained to predict properties such as reactivity or stability. This approach, often employing machine learning techniques, can accelerate the discovery of new molecules with desired properties without the need to synthesize and test each one individually.

Virtual screening can be used to test a large number of potential reactants or catalysts for a specific transformation involving this compound. For example, a library of phosphine (B1218219) ligands could be virtually screened for their effectiveness in a palladium-catalyzed cross-coupling reaction, identifying the most promising candidates for experimental validation. This data-driven approach can significantly streamline the process of reaction optimization and discovery.

Future Research Directions in Ethyl 2 Iodooxazole 5 Carboxylate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The carbon-iodine (C-I) bond in ethyl 2-iodooxazole-5-carboxylate is an ideal handle for transition-metal-catalyzed cross-coupling reactions. While standard palladium catalysts are effective, future research will likely focus on developing and applying novel catalytic systems to enhance reaction efficiency, selectivity, and scope.

Dual-Catalytic Systems: A promising frontier is the use of dual-catalytic systems that merge two distinct catalytic cycles to achieve transformations not possible with a single catalyst. chemrxiv.orgspringernature.comchemrxiv.org For instance, a system combining a palladium catalyst for the cross-coupling at the C-2 position with another transition metal catalyst could enable subsequent functionalization at a less reactive site on the molecule in a one-pot fashion. chemrxiv.orgresearchgate.net This approach could grant access to complex, multi-substituted oxazoles from a single, readily available precursor.

Photoredox Catalysis: Light-mediated photoredox catalysis offers an alternative pathway for activating the C-I bond under mild conditions, avoiding the high temperatures often required in traditional thermal methods. Exploring the combination of photoredox catalysts with nickel or copper catalysts could lead to new cross-coupling methodologies with unique reactivity and functional group tolerance.

Advanced Palladium Catalysis: The development of next-generation palladium catalysts with specialized ligands will continue to be a central theme. These advanced systems can offer superior performance for challenging cross-coupling reactions, such as those involving sterically hindered coupling partners or the introduction of sensitive functional groups. The primary goal is to achieve higher yields, lower catalyst loadings, and broader substrate scope for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, which are fundamental for derivatizing the oxazole (B20620) core. youtube.comyoutube.com

Table 1: Potential Cross-Coupling Reactions with this compound This interactive table outlines potential cross-coupling reactions, the required reagents, and the resulting product class.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ + Base | 2-Aryl/heteroaryl-oxazole-5-carboxylates |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI + Base | 2-Alkynyl-oxazole-5-carboxylates |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | 2-Alkenyl-oxazole-5-carboxylates |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ + Ligand + Base | 2-Amino-oxazole-5-carboxylates |

Development of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmental responsibility in chemistry, a significant future direction involves the development of green and sustainable methods for the synthesis and derivatization of this compound. kthmcollege.ac.in The goal is to minimize waste, reduce energy consumption, and use less hazardous materials compared to conventional approaches. ijpsonline.comresearchgate.netnih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonic energy can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov Applying these techniques to cross-coupling and functionalization reactions of this compound can significantly improve energy efficiency. nih.gov Microwave-assisted synthesis, for example, has been shown to be effective for producing oxazole derivatives. kthmcollege.ac.in

Green Solvents and Catalysts: Research into replacing traditional volatile organic solvents with more benign alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. ijpsonline.com Furthermore, developing catalysts based on earth-abundant and less toxic metals (e.g., iron, copper, nickel) as alternatives to precious metals like palladium is a major objective. The design of recyclable catalysts, such as those immobilized on solid supports, also represents a critical step toward sustainable chemical production.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches This interactive table compares conventional methods with potential green alternatives for the derivatization of this compound.

| Parameter | Conventional Approach | Green/Sustainable Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

| Solvent | Toluene (B28343), Dioxane, DMF | Water, Ethanol, Ionic Liquids |

| Catalyst | Homogeneous Palladium catalysts | Heterogeneous/recyclable catalysts, Earth-abundant metal catalysts (Fe, Cu, Ni) |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Higher (solvent waste, catalyst residue) | Lower (solvent recycling, catalyst reuse) |

Expanding the Scope of Functionalization and Derivatization via New Reaction Pathways

Beyond established cross-coupling reactions, future work will aim to discover and implement novel reaction pathways to expand the diversity of functional groups that can be installed on the oxazole scaffold. This will broaden the chemical space accessible from this compound, creating a library of unique derivatives. chemrxiv.org

Click Chemistry: The C-I bond can be converted into other functionalities, such as an azide (B81097) or a terminal alkyne. These transformed molecules can then serve as substrates for highly efficient "click" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy provides a robust and modular approach for linking the oxazole core to a wide array of other molecules, including biomolecules and polymers. chemrxiv.org

Novel Cycloadditions and Ring Transformations: Research into the reactivity of the oxazole ring itself could uncover new pathways. For instance, gold-catalyzed cycloaddition reactions involving ynamides have been shown to produce highly functionalized oxazoles, suggesting that novel catalytic cycles could be developed to engage the this compound core in new bond-forming events. rsc.org

Direct C-H Functionalization: While the C-I bond is the most reactive site, developing methods for the selective functionalization of the C-H bond at the 4-position would be a significant advance. This would allow for the synthesis of 2,4,5-trisubstituted oxazoles, which are currently less accessible. This could potentially be achieved through directed metalation or advanced catalytic systems capable of discriminating between different C-H bonds.

Table 3: Potential Pathways for Expanded Derivatization This interactive table outlines novel reaction pathways to create diverse derivatives from this compound.

| Reaction Pathway | Intermediate | Reagent/Reaction | Resulting Structure |

|---|---|---|---|

| C-N Bond Formation | 2-Azido-oxazole derivative | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole linked oxazole |

| C-C (sp) Bond Formation | 2-Ethynyl-oxazole derivative | Sonogashira coupling | Alkyne-functionalized oxazole for further reaction |

| N-Acyl Nitrene Chemistry | 1,4,2-Dioxazole as reagent | Gold-catalyzed [3+2] cycloaddition | Highly substituted oxazole architectures |

Interdisciplinary Research Integrating Advanced Synthetic Strategies

The ultimate goal of developing a rich chemistry around this compound is to apply the resulting novel compounds in various interdisciplinary fields. The structural diversity generated through the aforementioned synthetic strategies provides a powerful platform for discovering new functions and applications.

Medicinal Chemistry and Chemical Biology: Oxazole-containing compounds are known to exhibit a wide range of biological activities. ijpsonline.com The new libraries of derivatives can be screened for potential therapeutic applications, such as enzyme inhibitors (e.g., protein kinases), antimicrobial agents, or as probes to study biological processes. chemrxiv.org

Materials Science: The oxazole ring is a component of molecules with interesting photophysical properties, including fluorescence. chemrxiv.org By attaching different aromatic and conjugated systems to the oxazole core via cross-coupling, new materials could be developed for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent labels.

Supramolecular Chemistry: The ability to create precisely functionalized oxazoles opens up possibilities for their use as building blocks in supramolecular chemistry. chemrxiv.org These molecules could be incorporated into larger, self-assembling architectures like molecular cages, polymers, or metal-organic frameworks (MOFs), leading to materials with tailored properties for catalysis, storage, or separation.

The integration of advanced synthesis with these applied fields will be crucial for translating the potential of this compound into tangible scientific and technological advancements.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-iodooxazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with functionalization of the oxazole ring. A common approach includes coupling isoxazole-5-carboxylic acid derivatives with halogenated intermediates. Key reagents include coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) under inert atmospheres. Temperature control (e.g., initial low-temperature stirring followed by room-temperature equilibration) is critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ester and iodo-substituents:

- ¹H NMR : Look for the ethyl ester triplet (~1.3 ppm) and quartet (~4.3 ppm).

- ¹³C NMR : The carbonyl carbon (~160-165 ppm) and iodine-substituted carbon (~90-100 ppm) are diagnostic. Infrared (IR) spectroscopy identifies ester C=O stretches (~1720 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of volatile byproducts. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste following hazardous chemical guidelines. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Conduct comparative structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing iodine with bromine or methyl groups). Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or enzymes. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) under standardized conditions to isolate variables such as solubility and metabolic stability .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

Employ single-crystal X-ray diffraction with SHELXL for refinement. Prioritize crystals grown via slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate). Heavy-atom effects from iodine enhance diffraction resolution. Analyze packing diagrams to assess intermolecular interactions (e.g., halogen bonding) that influence stability .

Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic substitution reactions involving this compound?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the iodine site. Elevated temperatures (60–80°C) accelerate reactivity but may promote ester hydrolysis. Monitor reaction progress via TLC or LC-MS, and optimize using Design of Experiments (DoE) to balance yield and selectivity .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include controls for solvent effects and cytotoxicity to isolate compound-specific activity .

Q. How can researchers validate the purity of this compound batches before biological testing?

Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for most assays. Cross-validate with ¹H NMR integration, ensuring absence of extraneous peaks. For trace metal analysis (e.g., catalyst residues), use inductively coupled plasma mass spectrometry (ICP-MS) .

Comparative and Mechanistic Studies

Q. What mechanistic insights can be gained from comparing the reactivity of this compound with its bromo- and chloro-analogs?

Iodine’s lower electronegativity and larger atomic radius enhance leaving-group ability, making it more reactive in nucleophilic substitutions. Use Hammett plots to correlate substituent effects with reaction rates. Computational studies (e.g., DFT) can model transition states and charge distribution differences .

Q. How does the introduction of electron-withdrawing groups (EWGs) on the oxazole ring influence the compound’s electronic properties and bioactivity?

EWGs (e.g., -NO₂, -CF₃) increase ring electron deficiency, enhancing binding to electron-rich enzyme active sites. Characterize effects via cyclic voltammetry (to measure redox potentials) and UV-Vis spectroscopy (for π→π* transitions). Correlate electronic parameters with biological efficacy using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.